Quizalofop-ethyl-d3

Description

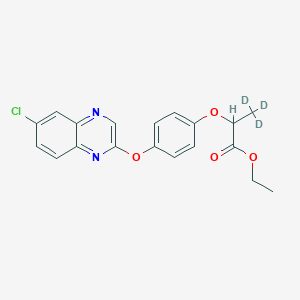

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quizalofop-ethyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Quizalofop-ethyl-d3, a deuterated analog of the herbicide Quizalofop-ethyl. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. The guide details the compound's chemical characteristics, its mechanism of action, and standardized experimental protocols for its analysis, with a focus on its role as an internal standard.

Core Chemical Properties

This compound is primarily utilized as an internal standard in the quantitative analysis of Quizalofop-ethyl in various matrices. Its physical and chemical properties are therefore critical for accurate analytical method development and validation. Below is a summary of the key quantitative data for this compound and its non-deuterated counterparts, Quizalofop-ethyl and its active R-enantiomer, Quizalofop-P-ethyl.

| Property | This compound | Quizalofop-ethyl | Quizalofop-P-ethyl |

| CAS Number | 1398065-84-3[1][2][3] | 76578-14-8[4] | 100646-51-3[5][6] |

| Molecular Formula | C₁₉H₁₄D₃ClN₂O₄ | C₁₉H₁₇ClN₂O₄[4] | C₁₉H₁₇ClN₂O₄[5][6] |

| Molecular Weight | 375.82 g/mol | 372.80 g/mol [6] | 372.80 g/mol [6][7] |

| Appearance | Not specified | White crystals[4] | Colourless crystalline[7] |

| Melting Point | Not specified | 91.7 - 92.1 °C[7] | Not specified |

| Boiling Point | Not specified | 220°C / 0.2 mmHg[7] | Not specified |

| Water Solubility | Not specified | 0.3 mg/L @ 20°C[7] | Not specified |

| Vapor Pressure | Not specified | 8.65 x 10⁻⁴ mPa @ 20°C[7] | Not specified |

| Log P (Kow) | Not specified | 4.28[7] | Not specified |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Quizalofop-ethyl is a selective, post-emergence herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[8][9][10][11][12]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of lipids, leading to the cessation of cell division and ultimately, the death of susceptible grass species. Broadleaf plants are generally tolerant as their ACCase enzyme is structurally different.

Caption: Signaling pathway of Quizalofop-ethyl's herbicidal action.

Experimental Protocols: Quantification by LC-MS/MS

The following is a detailed methodology for the quantification of Quizalofop-ethyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as an internal standard.

1. Materials and Reagents:

-

Quizalofop-ethyl analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation:

-

Prepare individual stock solutions of Quizalofop-ethyl and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the Quizalofop-ethyl stock solution with a mixture of acetonitrile and water (80:20, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

-

Spike each working standard solution with the this compound internal standard to a final concentration of 10 ng/mL.

3. Sample Preparation:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the sample with 100 µL of a 1 µg/mL solution of this compound.

-

Add 20 mL of acetonitrile and vortex for 1 minute.

-

Shake the sample on a mechanical shaker for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Perform a solid-phase extraction (SPE) clean-up of the supernatant using a C18 cartridge.

-

Elute the analyte and internal standard with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile/water (80:20, v/v).

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

5. Data Analysis:

-

Quantify Quizalofop-ethyl by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

-

Determine the concentration of Quizalofop-ethyl in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The logical flow of the experimental protocol for the analysis of Quizalofop-ethyl is depicted below.

Caption: Workflow for the quantitative analysis of Quizalofop-ethyl.

References

- 1. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]

- 2. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]

- 3. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]

- 4. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quizalofop-p-ethyl | C19H17ClN2O4 | CID 1617113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 精喹禾灵 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. coromandel.biz [coromandel.biz]

- 8. pomais.com [pomais.com]

- 9. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. bepls.com [bepls.com]

- 12. Quizalofop - Wikipedia [en.wikipedia.org]

- 13. epa.gov [epa.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Quizalofop-ethyl, a selective herbicide. The deuterated form, Quizalofop-ethyl-d3, is functionally identical in its biological activity and is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Quizalofop-ethyl residues in various matrices.[1]

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Quizalofop-ethyl is a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, often referred to as "fops".[2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway: the carboxylation of acetyl-CoA to form malonyl-CoA.

The inhibition of ACCase by Quizalofop-ethyl disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage.[4][6] This disruption ultimately leads to a cessation of growth, particularly in meristematic tissues, and results in the death of susceptible grass species.[3][7]

Bioactivation: From Prodrug to Active Inhibitor

Quizalofop-ethyl as applied is a pro-herbicide. Following absorption through the foliage of the plant, it is rapidly hydrolyzed in plant tissues to its biologically active form, Quizalofop acid (also known as Quizalofop-p).[3] This hydrolysis is a crucial step for its herbicidal activity, as the acid form is the potent inhibitor of ACCase.

Selectivity: Targeting Grassy Weeds

A key characteristic of Quizalofop-ethyl is its high selectivity for grass species (monocots) while exhibiting minimal phytotoxicity to broadleaf plants (dicots).[3][4] This selectivity is attributed to differences in the structure of the ACCase enzyme between these plant groups. Grasses possess a homomeric form of plastidic ACCase that is sensitive to AOPP herbicides. In contrast, broadleaf plants have a heteromeric, AOPP-insensitive form of the enzyme in their plastids.[6]

Signaling and Metabolic Pathway

The application of Quizalofop-ethyl initiates a cascade of events within a susceptible grass plant, leading to its eventual demise. The pathway can be summarized as follows:

-

Foliar Absorption and Translocation: Quizalofop-ethyl is absorbed by the leaves and is systemically translocated throughout the plant via the phloem to areas of active growth, such as the meristems.[4]

-

Hydrolysis to Quizalofop Acid: In the plant cells, esterase enzymes rapidly convert Quizalofop-ethyl to the active Quizalofop acid.[3]

-

ACCase Inhibition: Quizalofop acid binds to the carboxyltransferase (CT) domain of the ACCase enzyme, inhibiting its function.

-

Depletion of Malonyl-CoA: The inhibition of ACCase leads to a rapid decrease in the cellular pool of malonyl-CoA.

-

Cessation of Fatty Acid Synthesis: With the precursor malonyl-CoA unavailable, the synthesis of new fatty acids is halted.

-

Disruption of Cell Membrane Integrity: The lack of new fatty acids for lipid biosynthesis compromises the integrity and function of cellular membranes.

-

Growth Arrest and Necrosis: The disruption of membrane function and the inability to produce new cells in the meristematic regions lead to a cessation of growth, followed by chlorosis (yellowing) and necrosis (tissue death).[4]

Diagram of the Quizalofop-ethyl Mechanism of Action Pathway

Caption: Workflow of Quizalofop-ethyl's mechanism of action.

Quantitative Data on ACCase Inhibition

The inhibitory potency of Quizalofop is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Kis). These values can vary depending on the plant species and the specific experimental conditions.

| Species | Herbicide Form | IC50 / Kis (µM) | Reference |

| Wheat (Triticum aestivum) | Diclofop | 0.06 | [3] |

| Barley (Hordeum vulgare) | Diclofop | 0.04 | [3] |

| Corn (Zea mays) | Diclofop | 0.01 | [3] |

| Barnyardgrass (Echinochloa crus-galli) | Quizalofop-p-ethyl | Resistant Biotype: >100, Susceptible Biotype: ~1 | [6][8] |

| Wheat (Triticum aestivum) | Quizalofop | Resistant Genotypes: 1.8 - 19.3, Susceptible: 0.49 |

Experimental Protocols

The investigation of the mechanism of action of herbicides like Quizalofop-ethyl relies on various biochemical and physiological assays. A key experiment is the in vitro ACCase inhibition assay.

In Vitro ACCase Inhibition Assay using [¹⁴C]-Bicarbonate

This radiometric assay measures the activity of ACCase by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

1. Enzyme Extraction:

-

Fresh leaf tissue from the target grass species is harvested and immediately frozen in liquid nitrogen.

-

The tissue is ground to a fine powder and homogenized in an ice-cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., Tris-HCl, EDTA, DTT, glycerol).

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.

-

The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).

2. Assay Reaction:

-

The reaction mixture is prepared in microcentrifuge tubes and typically contains:

-

Assay buffer (e.g., Tricine-KOH, pH 8.0)

-

ATP and MgCl₂ (as cofactors)

-

Acetyl-CoA (the substrate)

-

A known concentration of Quizalofop acid (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO). Control reactions receive the solvent alone.

-

The enzyme extract.

-

-

The reaction is initiated by the addition of NaH¹⁴CO₃ (radiolabeled bicarbonate).

3. Incubation and Termination:

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

-

The reaction is terminated by the addition of a strong acid (e.g., HCl), which also serves to remove any unincorporated ¹⁴CO₂.

4. Quantification:

-

The acid-stable radioactivity, representing the [¹⁴C]-malonyl-CoA formed, is quantified by liquid scintillation counting.

-

ACCase activity is expressed as nmol of ¹⁴CO₂ fixed per minute per mg of protein.

5. Data Analysis:

-

The percentage of inhibition at each herbicide concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of the Experimental Workflow for ACCase Inhibition Assay

Caption: Experimental workflow for the ACCase inhibition assay.

Conclusion

This compound, as an analytical standard, is instrumental in the study of its non-deuterated counterpart. The herbicidal efficacy of Quizalofop-ethyl is a direct consequence of the inhibition of the ACCase enzyme following its conversion to the active Quizalofop acid within susceptible grass species. This targeted inhibition of fatty acid biosynthesis provides a clear and effective mechanism for selective weed control. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the fields of agricultural science and drug development.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of aryloxyphenoxy propionate herbicides to winter cereals - Advances in Weed Science [awsjournal.org]

- 4. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. eagri.org [eagri.org]

- 7. bioone.org [bioone.org]

- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Quizalofop-ethyl-d3

This technical guide provides a comprehensive overview of the synthesis pathway for Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and drug discovery. It details the chemical reactions, experimental methodologies, and relevant quantitative data, presented in a clear and structured format.

Overview of the Synthesis Pathway

Quizalofop-ethyl is a post-emergence herbicide used to control grass weeds in broad-leaved crops.[1] Its synthesis is a multi-step process that has been well-established. The synthesis of the deuterated analog, this compound, follows the same core pathway, with the introduction of deuterium atoms at the ethyl ester group in the final stage.

The general synthesis of Quizalofop-ethyl involves two primary methods. One common commercial route begins with the etherification of 2,6-dichloroquinoxaline with hydroquinone. This reaction, conducted under basic conditions, forms the key intermediate, 2-(6-chloroquinoxalin-2-yloxy)phenol.[2][3] This intermediate is then alkylated with an appropriate ethyl propionate derivative to yield the final product.[2][3]

Another method starts with L-lactic acid to create an R-(+)-2-(4-hydroxyphenoxy) ethyl propionate intermediate, which is subsequently reacted with 2,6-dichloroquinoxaline.[4] For the synthesis of the optically active R-enantiomer, Quizalofop-P-ethyl, a chiral synthesis approach is employed, often involving a stereoselective alkylation step.[3]

For the synthesis of this compound, the final esterification step is modified to incorporate a deuterated ethyl group.

Quantitative Data

The following tables summarize the quantitative data available for the synthesis of Quizalofop-ethyl and its intermediates.

Table 1: Reaction Yields and Product Purity

| Step/Product | Description | Yield | Purity | Source |

| Intermediate | 2-(4-hydroxyphenoxy)-6-chloroquinoxaline | 96.4-97.3% (molar yield) | 98.2-98.7% | [5] |

| Final Product | Quizalofop-P-ethyl | 95.3% (molar yield) | 98.2% (chemical), 99.3% (optical) | [6] |

| Final Product | Quizalofop-P-ethyl (Improved Process) | Improved | 98% (total esters), 99% (optical) | [7] |

Table 2: Analytical Data for Quizalofop-ethyl and its Deuterated Standard

| Compound | Analytical Method | Parameter | Value | Source |

| Quizalofop-P-ethyl | LC/MS/MS | Retention Time | ~3.3 min | [8] |

| Quizalofop-P-ethyl | LC/MS/MS | LOQ in Soil | 0.005 mg/kg | [8] |

| Quizalofop-P-ethyl | LC/MS/MS | Ion Transition | m/z 373.1 → 299.0 | [9] |

| D3-Quizalofop-ethyl | N/A | Concentration in Solution | 100 µg/ml in Acetonitrile | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Quizalofop-ethyl, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

This protocol is based on a patented method for the synthesis of the key intermediate.[5]

-

Reactant Preparation: In a four-necked flask, add 2,6-dichloroquinoxaline (0.2 mol), hydroquinone (22.5 g, 0.204 mol), methanol (5 ml), toluene (5 ml), and water (150 ml).

-

Reaction: Stir the mixture and heat to reflux.

-

Addition of Base: Slowly drip in liquid caustic soda (25.5 g).

-

Insulation and Solvent Removal: Maintain the reaction for 6 hours, then remove the organic solvent.

-

Filtration and Washing: Perform a hot filtration of the reaction mixture. Wash the resulting filter cake with hot water.

-

Product Isolation: The resulting product is an off-white needle-like crystal of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.

Protocol 2: Synthesis of Quizalofop-P-ethyl

This protocol describes the final alkylation step to produce the optically active enantiomer.[6] To synthesize this compound, ethyl-d3 S(-)-tosyllactate would be used in place of the non-deuterated reactant.

-

Reactant Preparation: In a 1000 ml four-necked reaction bulb under a nitrogen atmosphere, add cyclohexane (500 ml), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (139.1 g, 0.5 mol), S(-)-p-toluenesulfonyl ethyl lactate (139.6 g), and potassium carbonate (108 g, 0.75 mol).

-

Reaction: Heat the mixture to reflux and react for 3 hours. Monitor the reaction progress using HPLC until the content of the starting quinoxaline derivative is less than 0.1%.

-

Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 g of water for each wash.

-

Crystallization and Isolation: Cool the mixture to 0-5 °C to induce crystallization. Filter the product and dry to obtain Quizalofop-P-ethyl.

Visualization of Synthesis Pathway

The following diagrams illustrate the key synthesis pathways for Quizalofop-ethyl and the specific adaptation for the d3-labeled compound.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

- 3. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 4. guidechem.com [guidechem.com]

- 5. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]

- 6. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 7. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Metabolic Fate of Quizalofop-ethyl-d3 in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of Quizalofop-ethyl in soil. While this guide specifically addresses Quizalofop-ethyl-d3, it is important to note that the majority of available research has been conducted on the non-deuterated parent compound, Quizalofop-ethyl, and its active enantiomer, Quizalofop-p-ethyl. It is a scientifically accepted assumption that the deuterated isotopologue, this compound, will exhibit a nearly identical metabolic profile and degradation kinetics in soil, as the deuterium labeling is not expected to significantly influence the chemical and biological transformations.

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate, particularly its behavior and degradation in soil, is a critical aspect of its overall risk assessment. This guide details the degradation pathways, identifies key metabolites, presents quantitative dissipation data, and outlines the experimental protocols used to generate this information.

Metabolic Pathway in Soil

The primary metabolic pathway of Quizalofop-ethyl in soil is initiated by the rapid hydrolysis of the ethyl ester to its corresponding carboxylic acid, Quizalofop acid. This initial step is a key detoxification process, as the acid metabolite has different herbicidal activity and environmental mobility. Further degradation of Quizalofop acid proceeds through hydroxylation, cleavage of the ether linkage, and eventual mineralization.

The major metabolites identified in soil metabolism studies include:

-

Quizalofop acid: The primary and most significant metabolite.

-

3-OH-quizalofop acid: A hydroxylated derivative of Quizalofop acid.

-

Hydroxy-quizalofop: A hydroxylated form of the parent compound.

-

Dihydroxy-quinoxaline: A breakdown product resulting from the cleavage of the quinoxaline ring.

-

2-(4-hydroxyphenoxy)propionic acid: Formed by the cleavage of the ether bond.

The rate of degradation is influenced by several soil properties, including pH, organic matter content, microbial activity, and temperature. Generally, higher pH and increased microbial activity lead to faster degradation of Quizalofop-ethyl.

Data Presentation: Dissipation of Quizalofop-ethyl and Metabolites

The dissipation of a pesticide in soil is typically expressed as a DT50 value, which is the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on the dissipation of Quizalofop-ethyl and its primary metabolite, Quizalofop acid, in various soil types and under different experimental conditions.

Table 1: Dissipation Half-life (DT50) of Quizalofop-ethyl in Soil

| Soil Type | pH | Organic Carbon (%) | Temperature (°C) | DT50 (days) | Reference |

| Loamy Sand | 6.8 | 1.5 | 20 | 2.9 (dark) | [1] |

| Silty Loam | 7.5 | 2.5 | 20 | 3.5 (dark) | [1] |

| Silty Clay Loam | 5.5 | 3.2 | 20 | 3.9 (dark) | [1] |

| Loamy Soil | - | - | - | 0.6 (sunlight) | [1] |

| Silty Loam | - | - | - | 0.8 (sunlight) | [1] |

| Silty Clay Loam | - | - | - | 1.0 (sunlight) | [1] |

| Hunan Soil | - | - | Field | 5.4 | [2] |

| Heilongjiang Soil | - | - | Field | 6.7 | [2] |

Table 2: Dissipation Half-life (DT50) of Quizalofop Acid in Soil

| Soil Type | pH | Organic Carbon (%) | Temperature (°C) | DT50 (days) | Reference |

| Wuhan Acidic Soil | 5.5 | 1.2 | 25 | 11 | [3] |

| Baoding Alkaline Soil | 8.2 | 0.8 | 25 | 21 | [3] |

| Railway Soil (EB) | 7.8 | 0.3 | 20 | ~100 | [4] |

| Railway Soil (MBS) | 8.1 | 0.1 | 20 | ~100 | [4] |

Note: Data for other metabolites such as 3-OH-quizalofop acid, hydroxy-quizalofop, dihydroxy-quinoxaline, and 2-(4-hydroxyphenoxy)propionic acid are less commonly reported in terms of specific DT50 values. However, studies indicate they are generally formed in smaller amounts and are considered non-persistent to moderately persistent.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the metabolic fate of Quizalofop-ethyl in soil.

Aerobic Soil Metabolism Study (Based on OECD Guideline 307)

This protocol outlines a typical laboratory study to assess the rate and route of degradation of Quizalofop-ethyl in soil under aerobic conditions.

1. Soil Selection and Preparation:

-

Select representative agricultural soils with varying properties (e.g., texture, pH, organic carbon content).

-

Characterize the soils for properties such as pH, organic carbon, particle size distribution, and microbial biomass.

-

Sieve fresh soil samples to <2 mm and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Pre-incubate the soil samples in the dark at the study temperature (e.g., 20°C) for a period of 7 to 14 days to allow for microbial equilibration.

2. Application of Test Substance:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Apply the test substance to the soil samples to achieve a target concentration, typically corresponding to the maximum recommended field application rate.

-

Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

-

Place the treated soil samples into incubation vessels (e.g., biometer flasks).

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.

-

Maintain aerobic conditions by continuously supplying humidified air.

-

Include traps for volatile organic compounds and carbon dioxide to assess mineralization.

4. Sampling and Analysis:

-

Collect soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analyze the extracts for the parent compound and its metabolites using a validated analytical method, such as LC-MS/MS.

-

Quantify the trapped carbon dioxide to determine the extent of mineralization.

5. Data Analysis:

-

Calculate the concentration of this compound and its metabolites in the soil at each sampling time point.

-

Determine the dissipation kinetics of the parent compound and the formation and decline of the metabolites.

-

Calculate the DT50 and DT90 values for this compound and, where possible, for the major metabolites.

Analytical Method: LC-MS/MS for Quizalofop-ethyl and Metabolites in Soil (Based on BASF Method D1303/02)

This section provides a detailed protocol for the extraction and analysis of Quizalofop-ethyl and its key metabolites, Quizalofop acid and 3-OH-quizalofop-acid, from soil samples.[6][7]

1. Sample Extraction:

-

Weigh 5 g of soil into a centrifuge tube.

-

Add 15 mL of an extraction solvent consisting of acetonitrile and 6% phosphoric acid in water (80:20, v/v).[7]

-

Shake the mixture vigorously for a specified period (e.g., 30 minutes).[7]

-

Centrifuge the sample to separate the soil from the extract.

-

Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent.

-

Combine the supernatants from both extractions.

2. Sample Preparation for LC-MS/MS Analysis:

-

For the analysis of Quizalofop-ethyl and Quizalofop acid, take an aliquot of the combined extract and dilute it with an acetonitrile/water mixture (e.g., 90:10, v/v).[7]

-

For the analysis of 3-OH-quizalofop-acid, take a separate aliquot of the combined extract and dilute it with water.[7]

3. LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

-

Separate the analytes using a suitable C18 reversed-phase column.

-

Employ a gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes.

Table 3: LC-MS/MS Parameters for the Analysis of Quizalofop-p-ethyl and its Metabolites [7]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Quizalofop-p-ethyl (Quantification) | 373.0 | 299.0 | Positive |

| Quizalofop-p-ethyl (Confirmation) | 375.0 | 300.9 | Positive |

| Quizalofop-p (Quizalofop acid) (Quantification) | 345.0 | 299.0 | Positive |

| Quizalofop-p (Quizalofop acid) (Confirmation) | 345.0 | 100.0 | Positive |

| 3-OH-quizalofop-acid | 359 | 166 | Negative |

Conclusion

The metabolic fate of this compound in soil is characterized by a rapid initial hydrolysis to Quizalofop acid-d3, followed by further degradation through hydroxylation and ether cleavage, ultimately leading to mineralization. The persistence of this compound in soil is relatively low, with half-lives typically ranging from a few days to several weeks, depending on soil properties and environmental conditions. Its primary metabolite, Quizalofop acid-d3, is more persistent. The provided experimental protocols offer a robust framework for conducting soil metabolism studies and for the accurate quantification of this compound and its metabolites. This technical guide serves as a valuable resource for researchers and professionals involved in the environmental risk assessment of this herbicide.

References

An In-depth Technical Guide on the Environmental Degradation of Quizalofop-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of Quizalofop-ethyl, a selective post-emergence herbicide. The focus is on its primary degradation pathways—hydrolysis, photolysis, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. While this guide focuses on Quizalofop-ethyl, the environmental fate of its deuterated isotopologue, Quizalofop-ethyl-d3, is expected to be analogous, as minor isotopic substitution is unlikely to significantly alter its chemical reactivity under environmental conditions.

Core Concepts in Environmental Degradation

Quizalofop-ethyl, upon release into the environment, undergoes transformation into various metabolites. The primary route of degradation begins with the hydrolysis of the ethyl ester to form its biologically active metabolite, Quizalofop acid.[1][2][3][4] This is followed by further degradation into other compounds.[5][6][7] The rate and extent of these degradation processes are influenced by environmental factors such as pH, temperature, light, and microbial activity.

Quantitative Degradation Data

The persistence of Quizalofop-ethyl and its metabolites in the environment is often quantified by their half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data for the degradation of Quizalofop-ethyl and its primary metabolite, Quizalofop acid.

Table 1: Hydrolysis Half-life (DT50) of Quizalofop-ethyl in Water

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 5 | Ambient | Stable | [5] |

| 7 | Ambient | 1.8 years (estimated) | [8] |

| 8 | Ambient | 67 days (estimated) | [8] |

| 9 | Ambient | Stable (for Quizalofop acid) | [5] |

Table 2: Photolysis Half-life (DT50) of Quizalofop-ethyl

| Medium | Condition | Half-life (DT50) | Reference |

| Not Specified | Unstable to light | 10-30 days | [8] |

| Water & Soil | Stable to photolysis | - | [7] |

Table 3: Soil Degradation Half-life (DT50) of Quizalofop-ethyl

| Soil Type | Condition | Half-life (DT50) | Reference |

| Silty Clay Loam | Aerobic | 139 days | [6] |

| Silt Loam | Aerobic | 145 days | [6] |

| Loamy Soil | Sunlight | 0.6 days | [9][10] |

| Loamy Soil | Dark | 2.9 days | [9][10] |

| Silty Loam | Sunlight | 0.8 days | [9][10] |

| Silty Loam | Dark | 3.5 days | [9][10] |

| Silty Clay Loam | Sunlight | 1.0 day | [9][10] |

| Silty Clay Loam | Dark | 3.9 days | [9][10] |

| Not Specified | Aerobic | 60 days | [11] |

| Not Specified | Not Specified | < 1 day | [8] |

Environmental Degradation Pathways

The degradation of Quizalofop-ethyl in the environment proceeds through several key steps, initiated by the hydrolysis of the parent ester. Microbial activity and photodegradation can further transform the resulting metabolites.

Experimental Protocols for Degradation Studies

The following sections outline typical experimental methodologies for investigating the environmental degradation of Quizalofop-ethyl in soil and water.

Soil Degradation Study Protocol

A common approach to studying the degradation of Quizalofop-ethyl in soil involves incubating the herbicide in soil samples under controlled laboratory conditions and monitoring its dissipation over time.

-

Soil Collection and Preparation :

-

Collect soil from a relevant location, ensuring it is representative of the intended study environment.

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil properties, including pH, organic matter content, texture, and microbial biomass.

-

-

Fortification and Incubation :

-

Treat the soil samples with a known concentration of Quizalofop-ethyl.

-

Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for aerobic studies. For anaerobic studies, purge the incubation chambers with an inert gas like nitrogen.

-

-

Sampling and Extraction :

-

Collect soil subsamples at predetermined time intervals.

-

Extract Quizalofop-ethyl and its metabolites from the soil using an appropriate solvent system, such as acetonitrile and acidified water.[12] A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

-

-

Analysis :

Hydrolysis Study Protocol

To assess the abiotic degradation of Quizalofop-ethyl in water, hydrolysis studies are conducted at different pH levels.

-

Buffer Preparation : Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9) to represent different environmental conditions.

-

Fortification : Add a known concentration of Quizalofop-ethyl to each buffer solution.

-

Incubation : Incubate the solutions in the dark at a constant temperature to prevent photodegradation.

-

Sampling and Analysis : At regular intervals, take aliquots from each solution and analyze them directly by HPLC-MS/MS to determine the concentration of the parent compound and any hydrolysis products.

Photolysis Study Protocol

Photodegradation studies evaluate the impact of light on the breakdown of Quizalofop-ethyl.

-

Solution Preparation : Prepare aqueous solutions or soil thin-layer plates treated with Quizalofop-ethyl.

-

Irradiation : Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark.

-

Sampling and Analysis : At specified time points, collect samples and analyze them by HPLC-MS/MS to measure the decline in the parent compound's concentration and the formation of photoproducts.

Concluding Remarks

The environmental degradation of Quizalofop-ethyl is a multifaceted process primarily driven by microbial activity in soil and hydrolysis in alkaline waters. It rapidly transforms into its main metabolite, Quizalofop acid, which is then further degraded. The persistence of these compounds is highly dependent on specific environmental conditions. The protocols and data presented in this guide provide a robust framework for researchers to design and interpret environmental fate studies of Quizalofop-ethyl and related compounds.

References

- 1. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. coromandel.biz [coromandel.biz]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]

- 12. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide on the Toxicological Profile of Quizalotop-ethyl-d3

A Note on Deuterated Isotopologues: Quizalofop-ethyl-d3 is a deuterated isotopologue of Quizalofop-ethyl, primarily used as an internal standard in analytical testing. The toxicological properties of deuterated compounds are widely considered to be equivalent to their non-deuterated counterparts. Therefore, this guide provides the comprehensive toxicological profile of Quizalofop-ethyl, which is applicable to this compound. Regulatory bodies have established that the toxicological data for Quizalofop-ethyl can be used for the hazard characterization and risk assessment of its active isomer, Quizalofop-p-ethyl, further supporting the use of this data as a proxy.[1]

Executive Summary

Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[2][3] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][4][5] This document provides a detailed overview of its toxicological profile, including acute, sub-chronic, and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive/developmental effects. The primary target organ for toxicity in repeated-dose studies is the liver.[6][7] Quizalofop-ethyl is not considered to be genotoxic or carcinogenic in humans under normal exposure conditions.[1][8]

Mechanism of Action

The herbicidal activity of Quizalofop-ethyl stems from its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[4][5] Inhibition of this enzyme disrupts these vital processes, leading to cessation of growth and eventual death of the weed.[5][9] In mammals, Quizalofop-ethyl is rapidly metabolized to its active acid form, Quizalofop-acid.[7][10]

Caption: Mechanism of action of Quizalofop-ethyl in grass weeds.

Metabolism and Pharmacokinetics

Following oral administration in rats, Quizalofop-ethyl is rapidly and extensively absorbed and metabolized.[1][10][11] The primary metabolic step is the hydrolysis of the ethyl ester to form its main metabolite, quizalofop-acid.[7][10] This conversion happens quickly, and the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues.[10][11][12] Further metabolism can occur through cleavage of the quinoxaline-phenyl ether bond and conjugation with glucuronic acid.[1] The majority of the administered dose is excreted in the urine and feces within a few days.[2][6] Studies have shown that the (+)-enantiomer of quizalofop-acid is preferentially absorbed and enriched in tissues compared to the (-)-enantiomer.[1][13]

Caption: Simplified metabolic pathway of Quizalofop-ethyl.

Acute Toxicity

Quizalofop-ethyl exhibits low to slight acute toxicity via oral, dermal, and inhalation routes of exposure.[1][6][14]

| Study | Species | Route | Value (mg/kg or mg/L) | Toxicity Category | Reference |

| Acute Oral LD50 | Rat (male) | Oral | 1670 | III | [14] |

| Acute Oral LD50 | Rat (female) | Oral | 1480 | III | [14] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5000 | IV | [14] |

| Acute Inhalation LC50 | Rat | Inhalation | 4.8 - 5.8 mg/L | III | [14] |

| Primary Eye Irritation | Rabbit | Ocular | Mild Irritant | III | [14] |

| Primary Dermal Irritation | Rabbit | Dermal | Not an Irritant | IV | [14] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a Sensitizer | N/A | [14] |

Experimental Protocol: Acute Oral Toxicity (OECD TG 423) A stepwise procedure is used with 3 animals of a single sex (typically female) per step.[15] Dosing is based on a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16] Animals are fasted overnight before administration of a single dose by gavage.[8][15] Observations for mortality and clinical signs of toxicity are made for at least 14 days.[16] The classification of the substance is determined by the dose level at which mortality or clear signs of toxicity are observed.[15]

Caption: Workflow for an Acute Oral Toxicity study (OECD 423).

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver as the primary target organ.[6][7] Effects observed include increased liver weight and histopathological changes such as hepatocellular hypertrophy.[6][8][17] In an 18-month study in mice, other effects noted at high doses included increased adrenal and thyroid weights.[1]

| Study Duration | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| 90-Day | Rat | 2 | 6.4 | Liver lesions, increased liver weight | [2][14][17] |

| 90-Day | Mouse | < 15 | - | - | [14] |

| 6-Month | Dog | 2.5 | - | - | [14] |

| 1-Year | Dog | 10 | - | No observed effects at highest dose tested | [2][14][17] |

| 18-Month | Mouse | 12 | 48 | Systemic effects, increased liver tumors at MTD | [14] |

| 2-Year | Rat | 0.9 | 3.7 | Systemic effects | [8][14] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408) The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. During the study, animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. At the end of the 90-day period, animals are euthanized, and hematological and clinical biochemistry parameters are analyzed. A full necropsy is performed, and selected organs are weighed and examined histopathologically.

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted. The results consistently indicate that Quizalofop-ethyl is not genotoxic.[1][18]

| Assay Type | System | Result | Reference |

| Bacterial Reverse Mutation | S. typhimurium | Negative | [1] |

| Mammalian Gene Mutation | Mouse Lymphoma | Negative | [1] |

| Chromosome Aberration | in vitro | Negative | [1] |

| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative | [1] |

| In vivo Micronucleus | Mouse | Negative | [1] |

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have been conducted. In a 24-month study in rats, a slight, non-statistically significant increase in hepatocellular carcinomas was observed in high-dose females, which was not considered treatment-related.[1] In an 18-month mouse study, an increase in benign and malignant liver tumors occurred at the highest dose, which exceeded the maximum tolerated dose (MTD).[14] Overall, Quizalofop-ethyl is not classifiable as to its carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

Quizalofop-ethyl does not show evidence of being a primary reproductive or developmental toxicant.[8]

-

Reproductive Toxicity: In a two-generation rat study, parental effects like decreased body weight were seen at the same dose level that caused some postnatal effects (decreased pup weights and survival).[19] There were no effects on reproductive function.[2]

-

Developmental Toxicity: In developmental studies in rats and rabbits, maternal toxicity (e.g., decreased body weight gain) was observed at high doses, but no treatment-related developmental effects were seen in the fetuses up to the highest doses tested.[6][19][20] There is no evidence of increased susceptibility of fetuses or offspring following in utero or postnatal exposure.[6][19]

Neurotoxicity and Immunotoxicity

Available data indicate that Quizalofop-ethyl is not neurotoxic.[6][7] No treatment-related effects on brain weight or histopathology of the nervous system have been observed in toxicity studies.[7] Additionally, studies have shown no evidence of immunotoxicity.[6][19]

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]

- 3. Quizalofop - Wikipedia [en.wikipedia.org]

- 4. bepls.com [bepls.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Federal Register :: Quizalofop ethyl; Pesticide Tolerances [federalregister.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. fsc.go.jp [fsc.go.jp]

- 9. pomais.com [pomais.com]

- 10. Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Enantioselective Metabolism of Quizalofop-Ethyl in Rat | PLOS One [journals.plos.org]

- 13. The enantioselective metabolic mechanism of quizalofop-ethyl and quizalofop-acid enantiomers in animal: protein binding, intestinal absorption, and in vitro metabolism in plasma and the microsome - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. coromandel.biz [coromandel.biz]

- 18. assets.greenbook.net [assets.greenbook.net]

- 19. Federal Register :: Quizalofop Ethyl; Pesticide Tolerances [federalregister.gov]

- 20. oehha.ca.gov [oehha.ca.gov]

Technical Guide: Solubility of Quizalofop-ethyl-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Quizalofop-ethyl-d3 in various organic solvents. The information presented herein is intended to support research, analytical method development, and formulation studies involving this deuterated herbicide standard.

Introduction

Quizalofop-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] The herbicidal activity of Quizalofop-ethyl is primarily attributed to its R-enantiomer, known as Quizalofop-p-ethyl.[2][3] The mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible plant species.[2][4][5]

Data Presentation: Solubility in Organic Solvents

The following table summarizes the available quantitative solubility data for Quizalofop-ethyl and its active isomer, Quizalofop-p-ethyl, in a range of organic solvents. This data has been compiled from various sources and is presented to facilitate easy comparison.

| Solvent | Quizalofop-ethyl Solubility (g/L) | Quizalofop-p-ethyl Solubility (mg/L) | Temperature (°C) |

| Acetone | 111 | 250,000 | 20 |

| Acetone | 650 | - | 20 |

| Benzene | 290 | - | 20 |

| Ethanol | 9 | - | 20 |

| Ethanol | 22 | - | 20 |

| Hexane | 2.6 | - | 20 |

| Hexane | 12 | - | 20 |

| Methanol | 64 | - | 20 |

| Xylene | 120 | - | 20 |

| Xylene | 360 | - | 20 |

Data compiled from multiple sources.[6] Variations in reported values may be due to differences in experimental conditions and the specific isomer tested.

Experimental Protocols: Solubility Determination

The gravimetric method is a common and straightforward technique for determining the solubility of a solid in a liquid.[7][8] The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed container

-

Drying oven

-

Pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is crucial for accurate results.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Record the exact weight of the dish with the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), based on the mass of the solute and the initial volume of the solvent used.

-

Mandatory Visualization

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of Quizalofop-ethyl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and plant growth. By blocking this enzyme, Quizalofop-ethyl disrupts lipid synthesis, leading to the death of susceptible grass species.[2][4][9]

Caption: Inhibition of ACCase by Quizalofop-ethyl disrupts the fatty acid synthesis pathway.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method as described in the experimental protocol section.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. 4farmers.com.au [4farmers.com.au]

- 2. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 3. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. coromandel.biz [coromandel.biz]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Quizalofop-ethyl-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. Quizalofop-ethyl-d3, a deuterated analog of the widely used herbicide Quizalofop-ethyl, serves as a critical tool in environmental monitoring, residue analysis, and pharmacokinetic studies. The efficacy of this standard is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the core principles and methodologies for assessing the isotopic labeling purity of this compound.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions relative to all hydrogen isotopes. Concurrently, chemical purity ensures that the compound is free from other chemical contaminants.

| Parameter | Specification | Analytical Method | Source |

| Isotopic Purity (Atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | LGC Standards[1] |

| Chemical Purity | ≥ 98% | HPLC, GC | LGC Standards[1] |

| d3-Isotopologue Abundance | Typically > 98.5% | High-Resolution Mass Spectrometry (HR-MS) | Inferred from similar deuterated standards[2] |

| d2, d1, d0-Isotopologue Abundance | Typically < 1.5% (combined) | High-Resolution Mass Spectrometry (HR-MS) | Inferred from similar deuterated standards[2] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of three deuterium atoms into the ethyl group. While specific proprietary synthesis routes may vary, a common strategy involves the use of deuterated starting materials. One plausible pathway begins with the esterification of Quizalofop acid with d6-ethanol in the presence of an acid catalyst. Subsequent purification steps are crucial to ensure high chemical and isotopic purity.

A general synthetic pathway for the active R-enantiomer, Quizalofop-p-ethyl, starts from D-lactic acid.[3][4] The ethyl ester is formed, and subsequent reactions introduce the chloroquinoxaline phenoxy moiety.[3][4] For the d3-labeled variant, the ethyl esterification step would be modified to use a deuterated ethanol source.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[7][8]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.[9][10]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum of the molecular ion (or a prominent fragment ion) is acquired.

-

Data Processing: The high resolution of the instrument allows for the separation and quantification of the peaks corresponding to the d3, d2, d1, and d0 isotopologues. The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural abundance of isotopes.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and quantify the isotopic enrichment.[6][11]

Methodology:

-

Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.[6]

-

Data Processing:

-

In the ¹H NMR spectrum, the degree of deuteration can be estimated by the reduction in the integral of the signal corresponding to the protons in the ethyl group.

-

The ²H NMR spectrum will show a signal corresponding to the deuterium atoms, and its integral can be compared to an internal standard to quantify the deuterium content.

-

¹³C NMR can also be utilized, as the carbon signal coupled to deuterium will exhibit a characteristic splitting pattern and a shift compared to the protonated carbon.

-

Visualizing Workflows and Pathways

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

References

- 1. cipac.org [cipac.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]

- 4. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel approach to the analysis of mass spectrally assayed stable isotope-labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quizalofop-ethyl-d3

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound for their work.

Introduction

Quizalofop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] Its deuterated analog, this compound, serves as an essential internal standard for quantitative analysis in various matrices, such as soil and water, using techniques like mass spectrometry.[4][5] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of the non-deuterated parent compound. The mechanism of action for Quizalofop-ethyl involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in susceptible grass species.[6][7]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Quizalofop-ethyl, are also provided for comparison, as specific experimental data for the deuterated analog are not always available. It is important to note that the physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Table 1: General and Physical Properties

| Property | This compound | Quizalofop-ethyl |

| Appearance | White to Light Beige Solid[8] | White crystals[1][2][9] |

| Melting Point | 90-92 °C[8] | 91.7-92.1 °C[3][9] |

| Boiling Point | Data not available | 220 °C at 0.2 mmHg[1][2][9] |

| Density | Data not available | 1.35 g/cm³ at 20 °C[3] |

| Vapor Pressure | Data not available | 8.65 x 10⁻⁴ mPa at 20°C[3] |

Table 2: Chemical Identifiers

| Identifier | This compound | Quizalofop-ethyl |

| CAS Number | 1398065-84-3[10][11][12] | 76578-14-8[1][2][9] |

| Molecular Formula | C₁₉H₁₄D₃ClN₂O₄ | C₁₉H₁₇ClN₂O₄[1][9][13] |

| Molecular Weight | 375.83 g/mol [12] | 372.80 g/mol [1][6][13] |

| Isotopic Enrichment | ≥98 atom % D[12] | Not Applicable |

Table 3: Solubility and Partition Coefficient

| Property | This compound | Quizalofop-ethyl |

| Water Solubility | Data not available | 0.3 mg/L at 20 °C[3] |

| Solubility in Organic Solvents | Slightly soluble in Acetonitrile, Chloroform, and Methanol[8] | Soluble in Acetone (650 g/L), Ethanol (22 g/L), Xylene (360 g/L), Methanol (64 g/L), and Hexane (12 g/L) at 20 °C[3] |

| LogP (Kow) | Data not available | 4.28[3][10] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Quizalofop-ethyl and its deuterated analog.

Synthesis of Quizalofop-ethyl

A general multi-step synthesis for Quizalofop-ethyl has been described, which can be adapted for the deuterated version by using a deuterated starting material.[1][11]

Step 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline

-

Add 2,6-dichloroquinoxaline and hydroquinone to a mixed solvent system (e.g., methanol, toluene, and water).[14]

-

Heat the mixture to reflux while stirring.[14]

-

Slowly add a liquid alkali (e.g., sodium hydroxide solution).[14]

-

Maintain the reaction at reflux for several hours.[14]

-

After the reaction is complete, separate the organic solvent.[14]

-

Cool the aqueous phase, leading to the precipitation of the product.[14]

-

Wash the precipitate to obtain high-purity 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.[14]

Step 2: Synthesis of Quizalofop-ethyl

-

Dissolve 2-(4-hydroxyphenoxy)-6-chloroquinoxaline in a suitable solvent such as hexahydrotoluene.[15]

-

Add a chiral propionate derivative, for example, S(-)-p-toluenesulfonyl ethyl lactate, and a base like potassium carbonate.[15]

-

Heat the mixture to reflux for several hours.[15]

-

Monitor the reaction progress by HPLC until the starting material is consumed.[15]

-

After completion, cool the reaction mixture and wash it with water.[16]

-

The organic phase can be treated with activated carbon for decolorization.[16]

-

Remove the solvent under reduced pressure.[16]

-

The final product can be purified by recrystallization from a solvent like ethanol.[16]

For the synthesis of this compound, a deuterated ethyl propionate derivative would be used in the second step.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of Quizalofop-ethyl residues. A common analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (from soil):

-

Extract a known amount of the soil sample with a suitable solvent mixture, such as acetonitrile and water.

-

Spike the sample with a known concentration of this compound internal standard.

-

Shake or vortex the sample for a defined period to ensure thorough extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant through a 0.22-μm filter before analysis.[17]

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification.

-

For Quizalofop-ethyl, a characteristic transition would be monitored (e.g., m/z 373.1 → 299.1).

-

For this compound, the corresponding shifted mass transition would be monitored (e.g., m/z 376.1 → 302.1).

-

-

Quantification: The concentration of Quizalofop-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Mechanism of Action

Quizalofop-ethyl acts as a pro-herbicide. In susceptible plants, it is rapidly hydrolyzed to its active form, quizalofop acid. This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids. The disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately, the death of the weed.

Caption: Mechanism of action of Quizalofop-ethyl in susceptible plants.

References

- 1. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

- 2. Quizalofop-ethyl [drugfuture.com]

- 3. coromandel.biz [coromandel.biz]

- 4. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) CAS#: 1398065-84-3 [m.chemicalbook.com]

- 9. Quizalofop-p-ethyl CAS#: 100646-51-3 [m.chemicalbook.com]

- 10. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Quizalofop-p-ethyl - CAS-Number 100646-51-3 - Order from Chemodex [chemodex.com]

- 14. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]

- 15. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]

- 16. CN105461643A - Preparing method of quizalofop-p-ethyl preparation - Google Patents [patents.google.com]

- 17. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Quizalofop-ethyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quizalofop-ethyl-d3, a deuterated isotopologue of the herbicide Quizalofop-ethyl. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including molecular properties, analytical methodologies, and biological mechanisms.

Core Molecular Data

The inclusion of deuterium in this compound results in a higher molecular weight compared to the non-labeled compound. This key difference is fundamental for its use as an internal standard in quantitative analytical studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Quizalofop-ethyl | C₁₉H₁₇ClN₂O₄ | 372.8[1] |

| This compound | C₁₉H₁₄D₃ClN₂O₄ | 375.82 - 375.83[2][3][4][5] |

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

Quizalofop-ethyl is a selective, systemic herbicide that targets grassy weeds.[6] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][7][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6] By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of new cell membranes, ultimately leading to the death of the weed.[6][7] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not recognized by the herbicide.[6]

Experimental Protocols

Synthesis of Quizalofop-ethyl Intermediate

A key intermediate in the synthesis of Quizalofop-ethyl is 2-(4-hydroxyphenoxy)-6-chloroquinoxaline. A method for its synthesis is as follows:

-

Reaction Setup : In a four-necked flask, combine 2,6-dichloroquinoxaline and hydroquinone in a mixed solvent system.

-

Heating and Alkali Addition : Heat the mixture and slowly add liquid alkali.

-

Reaction and Isolation : Maintain the temperature to allow the reaction to proceed. After the reaction is complete, separate the organic solvent.

-

Purification : Cool the remaining solution to allow the product to crystallize. The resulting solid is then washed to yield high-purity 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.

This process is a foundational step in the multi-step synthesis of Quizalofop-ethyl.[9]

Analytical Method for Quizalofop-p-ethyl in Soil

This protocol describes the extraction and analysis of Quizalofop-p-ethyl and its metabolites from soil samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Sample Extraction :

-

Sample Preparation for LC-MS/MS :

-

LC-MS/MS Analysis :

Determination of Quizalofop-p-ethyl in Beans using QuEChERS and HPLC-DAD

This method provides a protocol for the determination of Quizalofop-p-ethyl residues in beans.

-

Sample Preparation (QuEChERS) : An improved Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for sample extraction and cleanup.[11]

-

Chromatographic Conditions :

-

Quantification : The concentration of Quizalofop-p-ethyl is determined by comparing the peak area in the sample chromatogram to a standard curve. The limit of detection for Quizalofop-p-ethyl is 0.003 mg/kg.[11]

References

- 1. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]

- 3. (±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3) [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Quizalofop-ethyl D3 (3,3,3 D3) 100 µg/mL in Acetone [lgcstandards.com]

- 6. How Quizalofop-P-ethyl Targets Grassy Weeds with Precision in Crop Fields [jindunchemical.com]

- 7. pomais.com [pomais.com]

- 8. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 9. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

- 11. qascf.com [qascf.com]

Enantioselective Metabolism of Quizalofop-ethyl in Rats: A Technical Guide

This guide provides an in-depth analysis of the enantioselective metabolism of Quizalofop-ethyl in rats, targeted at researchers, scientists, and professionals in drug development. It covers the metabolic pathways, experimental protocols, and quantitative data derived from recent studies.

Introduction

Quizalofop-ethyl (QE) is a chiral herbicide belonging to the aryloxyphenoxypropionate class. It is widely used for post-emergence control of grass weeds in various broadleaf crops. Like many chiral pesticides, its enantiomers can exhibit different biological activities and metabolic fates. The herbicidally active form is the (+)-enantiomer. Understanding the enantioselective metabolism of QE is crucial for assessing its toxicological risk and environmental impact. In rats, QE is rapidly metabolized to its primary metabolite, quizalofop-acid (QA), with studies indicating a clear enantioselectivity in this process.

Metabolic Pathway and Enantioselectivity

Quizalofop-ethyl undergoes rapid and extensive metabolism in rats, primarily through hydrolysis to quizalofop-acid. The parent compound, QE, is often undetectable in blood and tissues following administration, indicating a swift conversion.[1][2] The metabolism exhibits a notable enantioselectivity, with the concentration of (+)-quizalofop-acid consistently exceeding that of (-)-quizalofop-acid in various biological matrices.[1][2]

In vitro studies suggest that the enantioselectivity observed in vivo is not due to metabolic processes in the liver microsomes. The degradation of QE and the formation of QA in liver microsomes were found to be non-enantioselective.[3] Instead, the enantioselectivity appears to arise from two main processes:

-

Enantioselective degradation in plasma: In rat plasma, (+)-quizalofop-ethyl is preferentially degraded, leading to a higher concentration of (+)-quizalofop-acid.[3]

-

Preferential intestinal absorption: Studies using everted gut sacs have demonstrated that (+)-quizalofop-acid is preferentially absorbed throughout the intestine.[3]

Therefore, the combination of enantioselective degradation in the blood and preferential absorption of the (+)-acid metabolite in the gut are the primary drivers for the observed enantioselectivity of quizalofop metabolism in rats.

dot

Caption: Proposed metabolic pathway of Quizalofop-ethyl in rats.

Experimental Protocols

The following sections detail the methodologies employed in a key study investigating the enantioselective metabolism of Quizalofop-ethyl in rats.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo experiments.[1]

-

Administration: Racemic Quizalofop-ethyl was administered to the rats at a dose of 10 mg/kg body weight.[1] Two routes of administration were used: oral (intragastric) and intravenous.[1] For oral administration, the compound was dissolved in dimethyl sulfoxide and suspended in corn oil.[4]

-

Sample Collection:

-

Blood: Blood samples were collected from the tail vein at various time points: 1, 3, 7, 9, 10, 12, 15, 24, 48, 72, and 120 hours after administration.[4]

-

Tissues: Brain, liver, kidney, and lung tissues were collected at 12 and 120 hours post-administration.[4]

-

Urine and Feces: Urine and feces were collected throughout the 120-hour study period.[4]

-